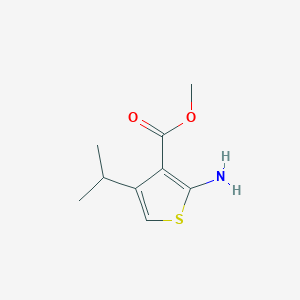Methyl 2-amino-4-isopropylthiophene-3-carboxylate
CAS No.: 349662-66-4
Cat. No.: VC7693815
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 349662-66-4 |
|---|---|
| Molecular Formula | C9H13NO2S |
| Molecular Weight | 199.27 |
| IUPAC Name | methyl 2-amino-4-propan-2-ylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C9H13NO2S/c1-5(2)6-4-13-8(10)7(6)9(11)12-3/h4-5H,10H2,1-3H3 |
| Standard InChI Key | XHCWDOFOKWFECU-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CSC(=C1C(=O)OC)N |
Introduction
Synthetic Pathways and Optimization
General Synthesis Strategies
The synthesis of methyl 2-amino-4-isopropylthiophene-3-carboxylate can be hypothesized to follow a Gewald-like reaction, a well-established method for preparing 2-aminothiophene derivatives. This multicomponent reaction typically involves a ketone (e.g., isopropyl methyl ketone), a cyanoacetate ester (e.g., methyl cyanoacetate), and elemental sulfur in the presence of a base such as morpholine or diethylamine . For example, in a protocol analogous to the synthesis of methyl 2-amino-6-phenyltetrahydrobenzothiophene-3-carboxylate, the cyclocondensation of isopropyl methyl ketone with methyl cyanoacetate and sulfur under reflux in methanol could yield the target compound .
Reaction Conditions and Yield Optimization
Key parameters influencing yield include:
-
Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.
-
Catalyst: Bases like diethylamine or Lewis acids (e.g., FeCl) may accelerate the cyclization step .
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or methanol are preferred for their ability to solubilize sulfur and intermediates .
A hypothetical optimized procedure might involve:
-
Dissolving isopropyl methyl ketone (1.0 equiv) and methyl cyanoacetate (1.2 equiv) in methanol.
-
Adding elemental sulfur (1.5 equiv) and diethylamine (0.1 equiv) as a catalyst.
-
Refluxing at 70°C for 6–8 hours, followed by cooling and neutralization with dilute HCl.
-
Purification via recrystallization from ethanol/water to isolate the product.
Predicted yields based on analogous syntheses range from 65% to 85%, depending on steric effects from the isopropyl group .
Physicochemical Properties
Physical Properties
The reduced melting point compared to the methyl-substituted analog arises from the steric hindrance of the isopropyl group, which disrupts crystal packing. Increased hydrophobicity (higher LogP) is consistent with the lipophilic isopropyl moiety .
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include N–H stretches (3300–3500 cm), ester C=O (1700–1750 cm), and C–S vibrations (600–700 cm).
-
H NMR: Key signals would involve the isopropyl methine proton (δ 2.8–3.1 ppm, multiplet), methyl ester (δ 3.7–3.9 ppm, singlet), and amino protons (δ 5.5–6.0 ppm, broad) .
Chemical Reactivity and Derivative Formation
Amino Group Reactivity
The primary amino group at the 2-position is nucleophilic, enabling reactions such as:
-
Acylation: Formation of amides with acyl chlorides (e.g., acetyl chloride) under basic conditions.
-
Diazo Coupling: Production of azo dyes for materials applications.
Ester Hydrolysis and Functionalization
The methyl ester can be hydrolyzed to the carboxylic acid using NaOH/HO or LiOH/THF, providing a handle for further conjugation. For instance, coupling with amines via carbodiimide chemistry could yield thiophene-based peptidomimetics .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume